Product packaging for 2-amino-4,4,4-trifluoro-1-Butanol(Cat. No.:CAS No. 497165-91-0)

2-amino-4,4,4-trifluoro-1-Butanol

Cat. No.: B2622127
CAS No.: 497165-91-0
M. Wt: 143.109
InChI Key: CYRIDDDXXMMLMU-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Molecular Design

The incorporation of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. mdpi.com Due to its small size and high electronegativity, the fluorine atom can profoundly influence a molecule's properties. thegoodscentscompany.com The strong carbon-fluorine bond is highly resistant to metabolic degradation, which can enhance the metabolic stability and bioavailability of drug candidates. thegoodscentscompany.comsigmaaldrich.com

The trifluoromethyl group, in particular, can significantly impact several key parameters:

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to permeate cell membranes.

Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic protons or decrease the basicity of amino groups, affecting the molecule's ionization state at physiological pH.

Conformation and Binding: The presence of fluorine can alter the preferred conformation of a molecule, potentially leading to stronger and more selective binding interactions with biological targets like enzymes and receptors. sigmaaldrich.com

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, making molecules more resistant to oxidative metabolism and increasing their in-vivo half-life. chemicalbook.com

These modifications have made fluorinated compounds, including pharmaceuticals like atorvastatin (B1662188) (Lipitor), central to modern drug discovery and development. mdpi.com

Overview of the 2-Amino-4,4,4-trifluoro-1-Butanol Structural Class

This compound belongs to the structural class of γ-amino alcohols, characterized by an amino group and a hydroxyl group separated by three carbon atoms. The structure of this compound is specifically defined by a primary alcohol at position 1, an amino group at position 2, and a trifluoromethyl group at the terminal position 4 of a butane (B89635) chain.

The γ-amino alcohol motif is a common feature in a variety of natural products and pharmaceutical drugs. rsc.org The addition of a terminal trifluoromethyl group to this scaffold combines the structural benefits of the γ-amino alcohol with the unique physicochemical properties imparted by fluorine. This specific isomer is structurally related to 2-amino-4,4,4-trifluorobutyric acid, a fluorinated analogue of the natural amino acid leucine (B10760876), which is of interest in peptide and drug design. nih.gov While the synthesis and application of β-amino-α-trifluoromethyl alcohols are extensively documented, specific research findings on the γ-amino isomer, this compound, are less prevalent in the literature. nih.govnih.gov

Physicochemical Properties of this compound Detailed experimental data for this specific compound are not widely available in public databases. The following table provides basic calculated information.

PropertyValue
Molecular Formula C₄H₈F₃NO
Molecular Weight 143.11 g/mol
IUPAC Name 2-amino-4,4,4-trifluorobutan-1-ol
Physical Form Data not publicly available
Boiling Point Data not publicly available
Melting Point Data not publicly available
Density Data not publicly available

Comparative Physicochemical Properties To understand the influence of the amino and trifluoromethyl groups, the properties of the non-fluorinated parent compound (2-Amino-1-butanol) and the related alcohol without the amino group (4,4,4-Trifluoro-1-butanol) are presented below.

Property2-Amino-1-butanol chemicalbook.comsigmaaldrich.comnih.gov4,4,4-Trifluoro-1-butanol sigmaaldrich.comchemimpex.comnih.gov
CAS Number 96-20-8461-18-7
Molecular Formula C₄H₁₁NOC₄H₇F₃O
Molecular Weight 89.14 g/mol 128.09 g/mol
Physical Form Clear LiquidColorless Liquid
Boiling Point 176-178 °C123-127 °C
Melting Point -2 °CNot Available
Density 0.943 g/mL at 25 °C1.212 g/mL at 25 °C
Refractive Index n20/D 1.452n20/D 1.343

Historical Context of Fluorinated Amino Alcohol Synthesis

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports was the synthesis of an organofluorine compound via halogen exchange by Alexander Borodin in 1862. thegoodscentscompany.com The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to more direct fluorination methods. thegoodscentscompany.com Key early developments in synthesizing fluorinated aromatic compounds included the Schiemann reaction, discovered in 1927, and nucleophilic halogen exchange (Halex) reactions. thegoodscentscompany.com

The synthesis of fluorinated amino alcohols gained momentum as the importance of fluorinated compounds in medicinal chemistry became apparent. A number of general and robust methods have been developed, particularly for the more common β-amino-α-trifluoromethyl alcohols. nih.govnih.gov

Key historical synthetic strategies include:

Reduction of α-Aminoalkyl Trifluoromethyl Ketones: A versatile approach involves the synthesis of an α-aminoalkyl trifluoromethyl ketone, which is then reduced to the corresponding amino alcohol. nih.gov A classic method for preparing the ketone precursor is the Dakin-West reaction, which utilizes an α-amino acid derivative and trifluoroacetic anhydride (B1165640). nih.gov

Nucleophilic Trifluoromethylation: The development of the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMS-CF₃) provided a powerful tool for the direct nucleophilic trifluoromethylation of carbonyl groups. mdpi.comnih.gov Its application to α-amino aldehydes and ketones became an efficient route to α-trifluoromethyl-β-amino alcohols. nih.gov

Henry Reaction: The base-catalyzed reaction between a nitroalkane and a carbonyl compound (Henry reaction) was adapted for fluorinated substrates. chemicalbook.com The reaction of trifluoromethyl ketones or fluoral with nitroalkanes yields β-nitro alcohols, which can then be reduced to the target β-amino alcohols. chemicalbook.com

These foundational methods established the synthetic groundwork for accessing a wide variety of fluorinated amino alcohols, enabling further research into their chemical properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8F3NO B2622127 2-amino-4,4,4-trifluoro-1-Butanol CAS No. 497165-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,4,4-trifluorobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIDDDXXMMLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4,4,4 Trifluoro 1 Butanol and Analogues

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 2-amino-4,4,4-trifluoro-1-butanol is crucial for its application in pharmaceuticals and material science. Various methodologies have been developed to control the stereochemistry at the carbon atoms bearing the amino and hydroxyl groups.

Asymmetric Nucleophilic Trifluoromethylation Approaches

A primary method for introducing the trifluoromethyl group is through the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl group. The stereochemical outcome of this addition can be controlled to produce specific diastereomers.

(Trifluoromethyl)trimethylsilane (B129416), also known as the Ruppert-Prakash reagent, is a widely used and effective nucleophilic trifluoromethylating agent for aldehydes and ketones. nih.govmdpi.com The reaction is typically initiated by a fluoride (B91410) source or other activators. nih.gov The nucleophilic addition of the trifluoromethyl group to α-amino aldehydes or ketones is a key step in forming the carbon skeleton of trifluoromethylated amino alcohols. nih.gov

For instance, the trifluoromethylation of α-imino ketones derived from arylglyoxals with TMS-CF₃, in the presence of a catalytic amount of cesium fluoride (CsF), proceeds chemoselectively to yield O-silylated β-imino alcohols. Subsequent reduction of these intermediates with sodium borohydride (B1222165) (NaBH₄) leads to the corresponding β-(N-alkyl)amino-α-trifluoromethyl alcohols in good yields. researchgate.net When an enantiomerically pure α-imino ketone bearing a chiral auxiliary is used, this method can produce diastereomeric mixtures of the product. researchgate.net

Another approach involves the nucleophilic addition of the Ruppert-Prakash reagent to β-keto-benzyl-O-oximes derived from natural monoterpenoids like (+)-nopinone and (+)-camphoroquinone. This reaction has been shown to proceed with high chemo- and stereoselectivity, targeting the C=O bond over the C=N bond. The resulting trifluoromethylated β-hydroxy-benzyl-O-oximes can then be reduced to the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.com

Table 1: Trifluoromethylation of β-Keto-benzyl-O-oximes with TMS-CF₃ mdpi.com

Starting Material (β-Keto-benzyl-O-oxime from)Product (β-Trifluoromethyl-β-hydroxy-benzyl-O-oxime)Yield
(+)-Nopinone(2S)-Isomer81%
(−)-Verbanone(4R)-Isomer89%
(+)-Camphoroquinone(2R)-Isomer95%

This table illustrates the high yields achieved in the trifluoromethylation step, forming a single diastereomer in each case.

Controlling the diastereoselectivity of nucleophilic additions is fundamental to stereoselective synthesis. In the context of producing this compound analogues, this often involves the reaction of a nucleophile with a chiral α-amino aldehyde or ketone, where the existing stereocenter directs the approach of the incoming nucleophile. nih.gov

One strategy to achieve diastereoselectivity is through chelation control. For example, the reaction of 1-(trifluoromethyl) epoxy ethers with dimethylaluminum amide can lead to an intermediate amino ketone. An in situ chelation-controlled stereoselective reduction of this intermediate can then produce anti-(trifluoromethyl) β-amino alcohols with high diastereomeric excess. acs.org

Reductive amination of aryl trifluoromethyl ketones with α-amino esters has also been shown to be a diastereoselective process for creating vicinal amino alcohols. nih.gov The stereochemical outcome is influenced by the reagents and conditions used.

Furthermore, the reduction of α-aminoalkyl trifluoromethyl ketones is a common method for accessing β-amino-α-trifluoromethyl alcohols. The stereoselectivity of the reduction of the ketone will determine the final diastereomeric ratio of the alcohol products. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are then removed to yield the enantiomerically enriched product.

Chiral oxazolidines are valuable intermediates in the synthesis of β-amino alcohols. A highly diastereoselective route to enantiopure β-trifluoromethyl β-amino alcohols involves the addition of organolithium reagents to chiral 2-hydroxymethyl trifluoromethyl oxazolidines (Fox). acs.orgthieme-connect.com These oxazolidines can be prepared from trifluoropyruvate and a chiral amino alcohol auxiliary. acs.org

The addition of various organolithium reagents to these chiral oxazolidines proceeds with excellent diastereoselectivity, providing access to a range of β-trifluoromethyl β-amino alcohols quaternarized at the β-position. acs.orgthieme-connect.com The chiral auxiliary can then be removed by hydrogenolysis to yield the desired enantiopure fluorinated amino alcohol. acs.org

Table 2: Diastereoselective Addition of Organolithium Reagents to a Chiral Trifluoromethyl Oxazolidine (B1195125) acs.orgthieme-connect.com

Organolithium Reagent (RLi)R GroupYieldDiastereomeric Excess (de)
MeLiMethyl93%>98%
n-BuLin-Butyl77%>98%
PhLiPhenyl67%>98%
TMS-CH₂LiTrimethylsilylmethyl59%>98%
i-BuLiIsobutyl66%82%

This table demonstrates the high yields and excellent diastereoselectivities obtained in the synthesis of various β-trifluoromethyl β-amino alcohols using the chiral oxazolidine methodology.

Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have emerged as a robust and practical method for the asymmetric synthesis of various α-amino acids, including those with fluorine-containing side chains. nih.gov This methodology allows for the alkylation, aldol (B89426), or Michael addition reactions to the glycine moiety with high stereocontrol. nih.govresearchgate.net

This approach has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a close analogue of the target compound. nih.gov The process involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. After the reaction, the desired amino acid can be obtained by hydrolysis, and the chiral ligand can be recovered and reused, making the process cost-effective. nih.gov

A highly diastereoselective asymmetric aldol reaction has been developed using a chiral Schiff base–Ni(II) complex. This complex reacts with trifluoromethylketones to produce the aldol adduct with high to excellent diastereoselectivity (95 to >98% de). Subsequent hydrolysis yields trifluoromethylated threonine analogues and allows for the recovery of the chiral auxiliary. nih.gov

Organocatalytic and Multicomponent Reaction Approaches

Organocatalytic and multicomponent reactions offer efficient and stereocontrolled pathways to complex molecules like trifluoromethylated amino alcohols from simple precursors in a single step. These methods are valued for their operational simplicity and adherence to the principles of green chemistry.

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. organic-chemistry.orgnih.gov In the context of synthesizing γ-amino-γ-trifluoromethyl alcohols, this typically involves the reaction of an aldehyde, an amine, and a carbonyl compound that can generate an enol or enolate. organic-chemistry.org The key intermediate is an iminium ion, which is attacked by the nucleophilic enol. organic-chemistry.orgwisc.edu

Organocatalysis has been successfully applied to render this reaction asymmetric. For instance, proline and its derivatives can catalyze the reaction between aldehydes and in situ generated imines, leading to chiral γ-amino alcohols. wisc.eduresearchgate.net The stereochemical outcome can sometimes be controlled by the catalyst and reaction conditions. wisc.edu Cinchona-derived amines, in combination with acids like oxalic acid, have also been employed to catalyze γ-position-selective Mannich reactions on β-ketocarbonyl compounds, yielding highly enantiomerically enriched products. acs.org

Recent research has demonstrated the utility of this reaction for creating fluorinated compounds. A one-pot, three-component Mannich reaction using aldehydes, ketones, and carbamates can be catalyzed by transition metal salts to efficiently produce N-protected β-aryl-β-amino ketones, which are precursors to the desired amino alcohols. organic-chemistry.org The development of thiourea-fused γ-amino alcohol organocatalysts has also shown promise, providing chiral Mannich products in excellent yields and stereoselectivities. nih.gov

Table 1: Examples of Organocatalyzed Mannich Reactions for Amino Alcohol Precursors

Catalyst/MethodReactantsProduct TypeKey FeaturesReference
L-ProlineAldehydes, Formaldehyde-derived iminium ionβ-Substituted γ-amino alcoholsCatalytic, asymmetric, leads to β2-amino acids wisc.edu
Thiourea fused γ-amino alcoholsβ-Keto active methylene (B1212753) compounds, IminesChiral β-amino keto compoundsHigh yield (up to 88%) and stereoselectivity (up to 99% ee) nih.gov
Quinine-derived amine C / Oxalic acidβ-Ketocarbonyl derivatives, Iminesγ-Position Mannich productsHigh enantioselectivity (er >99:1) acs.org
Self-catalyzedN-protected trifluoromethyl aldimines, α,α-Dialkyl aldehydesβ,β-Dialkyl γ-amino γ-trifluoromethyl alcoholsEco-friendly, one-pot, solvent-free researchgate.net

The Strecker synthesis is a classic method for producing amino acids, which can be subsequently reduced to amino alcohols. wikipedia.org The reaction involves treating an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.org For the synthesis of α-trifluoromethylated amino alcohols, this approach has been adapted by using trifluoromethylated imines or their precursors.

A straightforward route involves the Strecker-type reaction of chiral trifluoromethylated N-benzylimines or oxazolidines. acs.org The resulting diastereomerically pure α-trifluoromethyl α-amino nitriles are versatile intermediates that can be converted to the target amino alcohols in high yields. acs.org The activation of trifluoromethylated oxazolidines with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is crucial for the reaction to proceed efficiently. acs.org

Asymmetric variations of the Strecker reaction have been developed to control the stereochemistry of the final product. wikipedia.org The use of chiral auxiliaries, such as (S)-alpha-phenylethylamine, can lead to chiral amino acids. wikipedia.org Furthermore, solvent choice has been shown to control the stereoconfiguration of the resulting α-trifluoromethylated α-amino acid precursors in asymmetric Strecker reactions. nih.gov These amino acid precursors can then be reduced to the desired enantiopure α-trifluoromethylated amino alcohols. acs.org

Table 2: Strecker-Type Reaction for the Synthesis of α-Trifluoromethylated Amino Compounds

Starting MaterialReagentsIntermediate ProductFinal Product TypeReference
Chiral CF₃ Imines or OxazolidinesTMSCN, Lewis Acid (e.g., Yb(OTf)₃, BF₃·OEt₂)α-Trifluoromethyl α-amino nitrilesEnantiopure α-trifluoromethyl amino alcohols and diamines acs.org
AldehydeAmmonia, Cyanideα-AminonitrileRacemic α-amino acid (precursor to amino alcohol) wikipedia.org
Trifluoromethyl ketiminesDual-reagent catalysisFluorinated α-amino acid precursorEnantioenriched fluorinated α-amino acids researchgate.net

One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, offering increased efficiency and reduced waste. Self-catalyzed processes are even more streamlined, proceeding without the need for an external catalyst.

An eco-friendly, one-pot, self-catalyzed Mannich-type reaction has been developed for the synthesis of trifluoromethylated γ-amino alcohols. researchgate.net This method involves the reaction between N-protected trifluoromethyl aldimines and α,α-dialkyl aldehydes under mild, solvent-free conditions. researchgate.net The reaction provides good yields and can achieve high diastereoselectivity when starting from optically pure aldimines. researchgate.net Another example is the proline-catalyzed one-pot, three-component cross-Mannich reaction of aldehydes, which provides an efficient entry to γ-amino alcohol derivatives. researchgate.net

Similarly, tandem aza-Henry addition-reduction reactions can be employed. Chiral (R)-1-phenylethylamine has been used to produce chiral β-nitro α-trifluoromethyl amines, which are direct precursors to the corresponding amino alcohols. researchgate.net These one-pot procedures, which often rely on the inherent reactivity of the substrates or simple organocatalysts, represent a highly efficient strategy for constructing complex fluorinated molecules. wisc.eduresearchgate.net

Reductive Transformations of Trifluoromethylated Precursors

The reduction of carbonyl and imine functionalities is a fundamental and widely used strategy for the synthesis of alcohols and amines, respectively. This approach is highly effective for preparing trifluoromethylated amino alcohols from suitable ketone, oxime, or imine precursors.

A common and convenient method for preparing β-amino-α-trifluoromethyl alcohols is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones. nih.govuzh.ch These ketone precursors can be synthesized via methods like the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride (B1165640) (TFAA). nih.govuzh.ch

The reduction of the ketone can be achieved with various reducing agents, such as sodium borohydride (NaBH₄) in ethanol, which often proceeds with high diastereoselectivity. nih.gov For instance, the reduction of N-benzyl-N-(methoxycarbonyl)-α-aminoalkyl trifluoromethyl ketones with NaBH₄ yields the syn-amino alcohol diastereoselectively. nih.gov Another approach involves the reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with potassium borohydride (KBH₄), which also occurs in a diastereoselective manner. nih.govuzh.ch The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the final amino alcohol.

Table 3: Reduction of α-Aminoalkyl Trifluoromethyl Ketones

Ketone PrecursorReducing AgentProductDiastereoselectivityReference
N-benzyl-N-(methoxycarbonyl)-α-aminoalkyl trifluoromethyl ketoneNaBH₄ in Ethanolsyn-β-Amino-α-trifluoromethyl alcoholHigh (syn-selective) nih.gov
N-benzoyl-α-aminoalkyl trifluoromethyl ketoneNot specifiedβ-N-benzoylamino alcoholMixture of two diastereoisomers nih.gov
Ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoateKBH₄2-Amino-3-hydroxybutanoate derivativeDiastereoselective nih.govuzh.ch
2-Dialkylamino-1-trifluoromethyl-ethanonesNaBH₄syn-β-Amino-α-trifluoromethyl alcoholVery high (syn-selective) nih.gov

The reduction of trifluoromethylated oximes and imines provides another direct route to α-trifluoromethyl-β-amino alcohols. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a particularly common strategy. nih.gov

Monoterpene-based trifluoromethylated β-hydroxy-benzyl-O-oximes have been synthesized and subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding α-trifluoromethyl-β-amino alcohols in high yields (82–88%). mdpi.comnih.gov The reduction proceeds stereoselectively, affording one of the possible diastereomers. mdpi.com

For imines, various catalytic systems have been developed. Asymmetric transfer hydrogenation using earth-abundant manganese catalysts has proven effective for a broad range of ketimines, including those with heteroatoms, yielding optically active amines with up to 99% ee. acs.org Similarly, ruthenium-amino alcohol catalysts can be used for transfer hydrogenation, although they are often more effective for aryl ketimines than alkyl ketimines. nih.gov The reduction of chiral imine/enamine intermediates, formed via base-catalyzed isomerization of allylic amines, using reagents like DIBAL-H, also leads to α,γ-chiral γ-trifluoromethylated amines with high diastereoselectivity. acs.org The choice of catalyst and reducing agent is critical for achieving high enantioselectivity and yield in these transformations. nih.gov

Stereocontrolled Transformations of Derived Substrates

Stereocontrolled transformations are pivotal in the synthesis of complex molecules, allowing for the precise arrangement of atoms in three-dimensional space.

The conversion of chiral 3,3,3-trifluorolactic aldehyde derivatives serves as a key strategy in the synthesis of trifluoromethylated amino alcohols. One notable approach involves the reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with potassium borohydride, which yields the corresponding 2-amino-3-hydroxybutanoate with high diastereoselectivity. nih.gov Another method utilizes the regioselective nucleophilic ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines to produce α-aminoalkyl trifluoromethyl ketones. Subsequent reduction of these ketones with sodium borohydride proceeds with excellent stereoselectivity, favoring the syn-isomers. nih.gov

Furthermore, a multi-step sequence starting from ethyl trifluoroacetyl acetate (B1210297) can be employed. nih.gov This involves conversion to O-protected 4,4,4-trifluoro-3-hydroxybutanoic acid, followed by reaction with diphenyl phosphorazidate in the presence of triethylamine (B128534) and benzyl (B1604629) alcohol to yield the protected amino alcohol. nih.gov This protocol has been successfully applied to 2-alkyl-4,4,4-trifluoro-3-hydroxybutanoates, which are accessible through an LDA-mediated aldol addition of a carboxylic acid with fluoral. nih.gov

The isomerization of allylic amines presents a powerful pathway to trifluoromethylated scaffolds. An organocatalytic method has been developed for the stereospecific isomerization of chiral allylic amines, which, when combined with a diastereoselective reduction of the resulting chiral imine/enamine intermediates, produces γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers. nih.govacs.org This approach offers excellent yields and high diastereo- and enantioselectivities and has been demonstrated on a gram scale. nih.govacs.org

The process involves treating a γ-trifluoromethylated allylic amine with a base, leading to its isomerization into a mixture of the primary enamine and imine. acs.org This mixture can then be subjected to a diastereoselective reduction to furnish α,γ-chiral γ-trifluoromethylated amines. nih.gov This method is particularly valuable as it works with primary allylic amines, providing a direct route to these important building blocks. nih.gov

The versatility of this strategy is further highlighted by its application in palladium-catalyzed three-component reactions. For instance, β-CF3-1,3-enynamides can undergo a cascade hydroamidation/Heck/Tsuji–Trost process to yield highly functionalized fluorinated 3-pyrroline (B95000) aminals. acs.org This reaction demonstrates broad substrate scope, tolerating various substituents on the enynamide, primary sulfonyl amine, and aryl iodide components. acs.orgacs.org

Control of Stereochemical Outcome

Achieving high levels of stereocontrol is a critical challenge in the synthesis of chiral molecules.

The stereochemical outcome of these reactions is influenced by several factors, including the choice of catalyst, reagents, and reaction conditions. In the isomerization of allylic amines, the use of a base catalyst is crucial for the initial isomerization step, while the subsequent diastereoselective reduction of the imine/enamine intermediate dictates the final stereochemistry of the α,γ-chiral amine. nih.govacs.org

For instance, the enantioselective synthesis of trifluoromethylated allylic amines can be achieved through the 1,2-addition of a trifluoromethide ion to α,β-unsaturated N-tert-butanesulfinimines, with high diastereoselectivities. nih.govcapes.gov.br The choice of the chiral auxiliary, such as (R)-2-methyl-2-propanesulfinamide, plays a key role in controlling the enantioselectivity. acs.org

In biocatalytic approaches, enzymes offer a high degree of stereocontrol. Directed evolution of enzymes, such as Rhodothermus marinus cytochrome c, has enabled the highly enantioselective synthesis of chiral α-trifluoromethylated organoborons through carbene B–H insertion reactions. acs.org Computational modeling can provide insights into the stereocontrol exerted by the enzyme and the role of specific mutations. acs.org

The construction of chiral and particularly quaternary stereocenters is a significant challenge in organic synthesis. nih.gov Methods for creating remote stereogenic centers are especially underdeveloped. acs.org

One approach to forming trifluoromethylated quaternary stereocenters involves the 1,6-addition of nucleophiles to in situ generated δ-trifluoromethylated p-quinone methides. rsc.org Another strategy is the palladium-catalyzed allylation of α-trifluoromethylated ketones, which proceeds smoothly to give compounds with a trifluoromethylated quaternary carbon center in good to excellent yields. nih.gov

Copper-catalyzed asymmetric conjugate addition of trimethylaluminum (B3029685) to β-CF3-substituted enones and unsaturated ketoesters provides a highly enantioselective method for constructing chiral all-carbon quaternary centers bearing both methyl and trifluoromethyl groups. acs.org The use of specifically designed chiral ligands is crucial for achieving high enantioselectivity in these reactions. acs.org

A diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters has been developed using a selenium-catalyzed intermolecular C–H amination of homoallylic alcohol derivatives. nih.govrsc.org This method is noteworthy because the destruction of the allylic stereocenter during the reaction allows for the selective formation of a single diastereomer of the product, regardless of the diastereomeric mixture of the starting material. nih.govrsc.org

Scalability Considerations in Preparation

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges.

A method specifically developed for the large-scale (over 150 g) preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary. nih.gov This process involves the alkylation of a Ni(II) complex of a glycine Schiff base with 3,3,3-trifluoro-1-iodopropane. The complex is then disassembled to recover the chiral auxiliary and the desired amino acid, which is subsequently converted to its N-Fmoc derivative. nih.gov This procedure has been successfully reproduced multiple times, demonstrating its robustness for large-scale synthesis. nih.gov

Another scalable approach involves dynamic kinetic resolution. A practical, 20-gram scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative has been achieved through the dynamic kinetic resolution of the corresponding racemic mixture. nih.gov This method is operationally convenient and provides excellent chemical yields and diastereoselectivity, along with the ability to recycle the chiral ligand. nih.gov

The development of continuous flow processes also offers significant advantages for scalability. A continuous process for the preparation of dl-2-nitro-1-butanol, a key intermediate for the synthesis of ethambutol, has been developed. icsr.in This method offers improved reaction control, reduced reaction times, and is amenable to online monitoring, making it suitable for large-scale production. icsr.in

Interactive Data Tables

Table 1: Overview of Synthetic Methodologies

Methodology Key Features Stereocontrol Scalability Reference
Isomerization of Allylic Amines Organocatalytic, base-catalyzed isomerization followed by diastereoselective reduction. High diastereo- and enantioselectivity. Demonstrated on a gram scale. nih.govnih.govacs.org
Conversion of 3,3,3-Trifluorolactic Aldehyde Derivatives Reduction of oxo-derivatives, ring-opening of oxiranes. High diastereoselectivity. Laboratory scale. nih.gov
Pd-catalyzed Allylation Formation of quaternary carbon centers. Not explicitly enantioselective in the cited study. Laboratory scale. nih.gov
Cu-catalyzed Conjugate Addition Asymmetric construction of all-carbon quaternary centers. High to excellent enantioselectivity. Laboratory scale. acs.org
Se-catalyzed C-H Amination Diastereoconvergent synthesis of anti-1,2-amino alcohols. High diastereoselectivity. Laboratory scale. nih.govrsc.org
Recyclable Chiral Auxiliary Alkylation of a Ni(II)-glycine complex. High enantioselectivity. Demonstrated on >150 g scale. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Amino 4,4,4 Trifluoro 1 Butanol

Functional Group Transformations

The amino and hydroxyl groups of 2-amino-4,4,4-trifluoro-1-butanol are amenable to a range of functional group interconversions, providing access to a variety of derivatives with tailored properties.

Oxidation to Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to the corresponding carboxylic acid, 2-amino-4,4,4-trifluorobutanoic acid. This transformation is a fundamental step in the synthesis of trifluoromethylated amino acid derivatives for peptidomimetic and pharmaceutical applications. Typically, the amino group must be protected prior to oxidation to prevent undesired side reactions.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and ruthenium tetroxide (RuO₄). google.com The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid racemization at the chiral center. For instance, the oxidation of a similar, non-fluorinated amino alcohol, 2-amino-1-butanol, has been studied using dihydroxydiperiodatonickelate(IV) (DPN) in an alkaline medium. proquest.com While specific conditions for the oxidation of this compound are not widely reported, analogous reactions with other N-protected amino alcohols suggest that a two-step process involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is a viable pathway. researchgate.net

Table 1: Representative Oxidation Reactions of Primary Alcohols to Carboxylic Acids

Starting MaterialOxidizing Agent/ConditionsProductYieldReference
Primary AlcoholCrO₃, H₅IO₆, MeCNCarboxylic AcidExcellentN/A
EthanolK₂Cr₂O₇, H₂SO₄, refluxEthanoic AcidHigh google.com
2-Amino-1-butanolDihydroxydiperiodatonickelate(IV)2-Aminobutanoic Acid- proquest.com

Dehydroxylation Reactions

The direct replacement of the hydroxyl group in this compound is a challenging transformation due to the poor leaving group nature of the hydroxide (B78521) ion. nih.gov To facilitate nucleophilic substitution, the hydroxyl group is typically activated by conversion into a better leaving group, such as a tosylate, mesylate, or halide.

Modern dehydroxylation methods that avoid the need for such pre-activation steps are of significant interest. For instance, a system of triphenylphosphine (B44618) (Ph₃P) and diiodoethane (ICH₂CH₂I) has been shown to promote the dehydroxylative substitution of alcohols to form various carbon-heteroatom bonds under mild conditions. nih.gov This method offers an advantage over classical approaches like the Appel and Mitsunobu reactions, particularly for amination reactions. While specific examples for this compound are scarce, these modern methodologies offer promising avenues for its direct functionalization. Another approach involves the use of sulfur fluorides like (diethylamino)sulfur trifluoride (DAST) to convert hydroxyl groups into fluorides. nih.gov

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These heterocycles are important structural motifs in many biologically active molecules.

Intramolecular Cyclization to Cyclic Products

Intramolecular cyclization of derivatives of this compound can lead to the formation of valuable heterocyclic structures such as pyrrolidines and oxazolidinones. For instance, N-protected derivatives can undergo cyclization to form five-membered rings. The cyclization of N-Boc (tert-butyloxycarbonyl) protected amino alcohols, for example, can be induced under basic conditions to yield cyclic products. researchgate.netnih.gov

A common strategy involves the reaction of β-amino-α-trifluoromethyl alcohols with phosgene (B1210022) or its equivalents to form oxazolidinones. nih.gov This reaction proceeds through the formation of a carbamate (B1207046) intermediate followed by intramolecular cyclization. Similarly, treatment of these amino alcohols with formaldehyde (B43269) or other aldehydes can lead to the formation of 1,3-oxazolidine derivatives. nih.gov The trifluoromethyl group often influences the stereochemical outcome of these cyclization reactions.

Table 2: Examples of Intramolecular Cyclization of Amino Alcohols

Starting MaterialReagent/ConditionsProductReference
N-Boc-amino esterHeatδ-Lactam nih.gov
β-Amino-α-trifluoromethyl alcoholPhosgeneOxazolidinone nih.gov
β-Amino-α-trifluoromethyl alcoholFormaldehyde1,3-Oxazolidine nih.gov
Unsaturated γ-amino-β-hydroxyalkyl trifluoromethyl carbonylSpontaneous cyclization3-Trifluoromethyl pyrrole nih.gov

Cyclopropanation Reactions

While this compound itself is not directly used for cyclopropanation, its derivatives can potentially be employed in such reactions. Cyclopropanation reactions typically involve the addition of a carbene or carbenoid to an alkene. fiveable.me Derivatives of the amino alcohol could be envisioned to participate in these reactions in several ways. For instance, the amino or hydroxyl group could be part of a directing group in a metal-catalyzed cyclopropanation, influencing the stereoselectivity of the reaction.

Alternatively, the amino alcohol could be converted into a diazo compound, a common carbene precursor, although this would require significant functional group manipulation. More plausibly, the amino alcohol could be used to synthesize a chiral ligand for a transition metal catalyst (e.g., rhodium or copper) that mediates the cyclopropanation of an alkene with a diazo compound. The presence of the trifluoromethyl group in such a ligand could enhance the catalyst's performance. nih.gov The Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is another widely used method for cyclopropanation. chemistry.coach

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The amino and hydroxyl groups of this compound provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, further expanding its synthetic utility.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. fiveable.mesigmaaldrich.com The amino group of this compound, after suitable protection, can be involved in reactions that form C-C bonds. For example, N-acylated derivatives could potentially undergo aldol-type reactions. More directly, the amino group can be converted to other functionalities that readily participate in C-C bond formation.

The formation of carbon-heteroatom bonds is equally important for introducing diverse functionalities. The primary amine can act as a nucleophile in reactions with various electrophiles to form C-N bonds. For instance, it can react with alkyl halides, epoxides, and carbonyl compounds. Similarly, the primary alcohol can act as a nucleophile to form C-O bonds or can be converted into a leaving group to facilitate substitution with various heteroatom nucleophiles. researchgate.netnptel.ac.in For example, reaction with trifluoroacetic acid ethyl ester leads to the formation of the corresponding N-trifluoroacetyl derivative.

Alkylation Reactions

The presence of both a nucleophilic amino group and a hydroxyl group in this compound allows for selective or exhaustive alkylation reactions at either the nitrogen or oxygen atom, depending on the reaction conditions and the nature of the alkylating agent.

N-Alkylation:

The primary amino group of this compound can be readily alkylated using various methods. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled and widely used method is reductive amination. acs.orgrsc.org This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. acs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). rsc.orgacs.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to accelerate these reactions. acs.org

Catalytic N-alkylation of unprotected α-amino acids with alcohols has also been reported, offering a sustainable alternative that produces water as the only byproduct. researchgate.net This "hydrogen-borrowing" catalysis enables alcohols to act as alkylating agents. nih.gov While specific examples with this compound are not extensively documented in the reviewed literature, these general methods are applicable.

Table 1: General Conditions for N-Alkylation of Amines and Amino Alcohols

Alkylating AgentReducing Agent/CatalystSolventKey Features
Aldehydes/KetonesSodium Borohydride (NaBH₄)2,2,2-Trifluoroethanol (TFE)Catalyst-free, rapid reaction. acs.org
Aldehydes/KetonesSodium Cyanoborohydride (NaBH₃CN)Methanol/EthanolSelective reduction of the imine. rsc.org
AlcoholsIridium or Ruthenium CatalystsToluene/WaterHydrogen-borrowing catalysis, green method. nih.govbeilstein-journals.org
Alkyl HalidesBase (e.g., K₂CO₃, Et₃N)Acetonitrile/DMFDirect alkylation, potential for over-alkylation. mdpi.com

O-Alkylation:

Selective O-alkylation of the hydroxyl group in the presence of the amino group can be achieved, typically by first protecting the more nucleophilic amine. However, direct O-alkylation strategies have also been developed. For instance, in the context of pyrimidin-2(1H)-ones, direct and chemoselective O-alkylation has been achieved using alkyl halides in the presence of a base, avoiding N-alkylation. acs.org While the substrate is different, the principles of controlling chemoselectivity between N- and O-alkylation are relevant. The conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) proceeds via an SN2 mechanism, which could be a preliminary step before coupling with another moiety. nih.gov

Table 2: Reagents for Transformation of Alcohols Relevant to O-Alkylation Pathways

ReagentTransformationMechanismNotes
Thionyl chloride (SOCl₂)Alcohol to Alkyl ChlorideSN2Inversion of configuration. nih.govgoogle.com
Phosphorus tribromide (PBr₃)Alcohol to Alkyl BromideSN2Inversion of configuration. nih.gov
Alkyl Halide + BaseAlcohol to EtherWilliamson Ether SynthesisRequires conversion of alcohol to alkoxide.
Hydrogen Halides (HX)Alcohol to Alkyl HalideSN1 or SN2Reactivity order: 3° > 2° > 1°. google.com

Electrophilic and Nucleophilic Reactivity of Related Fluorinated Intermediates

The synthesis and derivatization of this compound often involve key fluorinated intermediates that exhibit distinct electrophilic and nucleophilic properties. The strong electron-withdrawing effect of the trifluoromethyl group plays a pivotal role in modulating the reactivity of adjacent functional groups. nih.gov

Electrophilic Intermediates:

Trifluoromethyl ketones are highly valuable electrophilic intermediates in the synthesis of trifluoromethylated amino alcohols. The carbonyl carbon of a trifluoromethyl ketone is significantly more electrophilic than its non-fluorinated counterpart due to the inductive effect of the CF₃ group. nih.gov This enhanced electrophilicity facilitates nucleophilic attack. For example, the reduction of α-aminoalkyl trifluoromethyl ketones is a common method for preparing β-amino-α-trifluoromethyl alcohols. nih.gov

Similarly, trifluoromethyl imines are potent electrophiles. The C=N bond is activated towards nucleophilic addition by the electron-withdrawing CF₃ group. The addition of various nucleophiles to trifluoromethyl imines is a key strategy for constructing trifluoromethylated amines. acs.orgacs.orgnih.gov The reactivity of these imines can be further enhanced by placing an electron-withdrawing group on the nitrogen atom, such as a tosyl or a nitrobenzyl group. acs.orgnih.gov

Table 3: Electrophilic Fluorinated Intermediates and Their Reactions

IntermediateType of ReactionNucleophileProduct Type
Trifluoromethyl KetoneNucleophilic AdditionHydride (e.g., from NaBH₄)Trifluoromethyl Alcohol nih.gov
Trifluoromethyl KetoneAldol (B89426) ReactionEnolatesβ-Hydroxy Ketone nih.gov
Trifluoromethyl ImineNucleophilic AdditionOrganometallics (e.g., Grignard, Organolithium)Trifluoromethyl Amine
Trifluoromethyl ImineHydrogenationH₂ with Chiral CatalystChiral Trifluoromethyl Amine nih.gov
Trifluoromethyl ImineStrecker ReactionCyanide (e.g., TMS-CN)α-Amino Nitrile

Nucleophilic Intermediates:

While the CF₃ group generally imparts electrophilicity, related fluorinated intermediates can also act as nucleophiles. A notable example is the formation of difluoro enol silyl (B83357) ethers from trifluoromethyl ketones. These difluoro enol silyl ethers are versatile nucleophiles that can react with a range of electrophiles. acs.orgnih.gov This reactivity allows for the introduction of various functional groups at the α-position to the carbonyl group, expanding the synthetic utility of trifluoromethyl ketones. nih.gov

Mild Trifluoromethylsulfinylation of Amino Alcohols

While direct trifluoromethylsulfinylation of this compound is not extensively detailed in the surveyed literature, related reactions highlight pathways for introducing sulfur-containing trifluoromethyl groups into organic molecules. The α-trifluoromethylthiolation of ketones represents a relevant transformation. rsc.org This reaction can be achieved under mild conditions using an electrophilic trifluoromethylthiolating reagent, such as N-phenyltrifluoromethanesulfenamide (PhNHSCF₃), in the presence of an activator like acetyl chloride. rsc.org

This methodology allows for the introduction of the trifluoromethylthio (SCF₃) group, which is known for its unique lipophilicity and bioactivity, into molecules. rsc.org The reaction proceeds smoothly with a variety of ketones, affording α-trifluoromethylthiolated products in fair to good yields. rsc.org

Table 4: Electrophilic Trifluoromethylthiolation of Ketones

Ketone SubstrateReagentActivator/SolventYield (%)
AcetophenonePhNHSCF₃Acetyl Chloride / DCE75
4'-MethylacetophenonePhNHSCF₃Acetyl Chloride / DCE74
4'-MethoxyacetophenonePhNHSCF₃Acetyl Chloride / DCE81
PropiophenonePhNHSCF₃Acetyl Chloride / DCE68
1-(Naphthalen-2-yl)ethanonePhNHSCF₃Acetyl Chloride / DMAC66
(Data sourced from Organic & Biomolecular Chemistry, 2015, 13, 6993-6998) rsc.org

Given the reactivity of the SCF₃ group, it is plausible that similar electrophilic trifluoromethylthiolating agents could react with the amino group of this compound to form N-trifluoromethylsulfenyl derivatives under appropriate conditions. Such derivatization would introduce a novel functional handle for further synthetic transformations.

Computational and Theoretical Investigations of 2 Amino 4,4,4 Trifluoro 1 Butanol

Quantum Chemical Analysis of Molecular Conformations and Stability

There are no specific studies in the searched literature that provide a detailed quantum chemical analysis of the molecular conformations and stability of 2-amino-4,4,4-trifluoro-1-butanol. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to identify the most stable conformers of the molecule in the gas phase and in different solvents.

For a molecule like this compound, key conformational features would include the dihedral angles around the C-C bonds of the butyl chain and the orientation of the amino (-NH2) and hydroxyl (-OH) groups. The strong electronegativity of the trifluoromethyl (-CF3) group would significantly influence the electron distribution and, consequently, the preferred molecular geometry and stability of different conformers.

In the absence of specific data, a hypothetical table of relative energies for potential conformers cannot be generated.

Theoretical Elucidation of Reaction Mechanisms and Transition States

No theoretical studies elucidating reaction mechanisms and transition states involving this compound were identified in the search results. This type of investigation is crucial for understanding the reactivity of the compound, predicting reaction outcomes, and designing new synthetic pathways.

Theoretical studies on related fluorinated compounds often focus on mechanisms such as nucleophilic substitution, elimination, or reactions involving the amino or hydroxyl groups. For this compound, computational analysis could, for example, explore the transition states of its reactions with other molecules, providing insights into the activation energies and reaction kinetics.

Studies on Intramolecular and Intermolecular Interactions

While the general principles of intramolecular and intermolecular interactions in fluorinated compounds are well-documented, specific studies quantifying these interactions for this compound are not available in the searched literature.

Intramolecular Interactions: A key intramolecular interaction in this molecule would be the potential for hydrogen bonding between the amino group and the hydroxyl group, or between these groups and the fluorine atoms of the trifluoromethyl group. The strength and nature of these interactions would be highly dependent on the molecular conformation. Studies on other amino acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformers. nih.gov

Intermolecular Interactions: In a condensed phase, this compound would participate in a variety of intermolecular interactions, including hydrogen bonding (as both a donor and an acceptor), dipole-dipole interactions, and weaker van der Waals forces. The trifluoromethyl group could also participate in non-classical hydrogen bonds or fluorous interactions. Understanding these interactions is fundamental to predicting the physical properties of the compound, such as its boiling point, solubility, and crystal packing.

A detailed computational analysis, often using methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis, would be required to characterize and quantify these interactions. As no such studies for this compound were found, a data table summarizing these interaction energies cannot be compiled.

Applications of 2 Amino 4,4,4 Trifluoro 1 Butanol in Advanced Organic Synthesis

Utility as Chiral Building Blocks for Complex Molecular Architectures

The distinct functionalities and inherent chirality of 2-amino-4,4,4-trifluoro-1-butanol make it an excellent starting material for constructing more elaborate molecular structures. tcichemicals.comabsolutechiral.com Its trifluoromethyl group, amino group, and hydroxyl group can be selectively modified, allowing chemists to build molecular complexity in a controlled and predictable manner.

Precursors for Fluorinated Amino Acids and Derivatives

One of the most significant applications of this compound is its role as a precursor in the synthesis of non-natural fluorinated α-amino acids. These amino acids are of great interest in medicinal chemistry and chemical biology, as their incorporation into peptides can enhance stability and modulate biological activity. mdpi.com

The synthesis of 2-amino-4,4,4-trifluorobutanoic acid can be achieved from its parent amino alcohol. nih.gov This transformation typically involves the selective oxidation of the primary alcohol function (–CH₂OH) to a carboxylic acid (–COOH) while protecting the amino group. The resulting trifluorinated amino acid retains the crucial trifluoromethyl moiety and the chiral center from the starting material. nih.govmedchemexpress.com These fluorinated amino acid derivatives are valuable for creating peptides with unique properties. mdpi.com For instance, the Fmoc-protected version, (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid, is a commercially available building block for solid-phase peptide synthesis. sigmaaldrich.com

Scaffold for Complex Fluorinated Amine and Alcohol Derivatives

Beyond its conversion to amino acids, this compound serves as a versatile scaffold for a variety of complex fluorinated molecules. The amino and hydroxyl groups provide reactive handles for elaboration. For example, the amino group can be derivatized to form amides, sulfonamides, or more complex nitrogen-containing heterocycles. Similarly, the hydroxyl group can be converted into ethers, esters, or other functional groups. This dual reactivity allows for the construction of diverse molecular architectures containing the influential trifluoromethyl group, which is a key strategy in modern drug discovery. A related derivative, (S)-3-(2-Boc-hydrazinyl)-4,4,4-trifluoro-1-butanol, highlights how the core structure can be modified to create specialized building blocks for chemical synthesis. achemblock.com

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a prochiral substrate, enabling the synthesis of a single enantiomer of a desired product. Chiral β-amino alcohols are a well-established class of ligands for this purpose, and the unique electronic properties of this compound make it a compelling candidate for such applications.

Induction of Asymmetry in Stereoselective Reactions

When complexed with a metal center, this compound can create a well-defined chiral environment around the metal. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the metal center, potentially enhancing its catalytic activity or selectivity. Furthermore, the steric bulk of the trifluoromethyl group plays a crucial role in differentiating the faces of a prochiral substrate, leading to high levels of asymmetric induction. This allows for the precise control of stereochemistry in a variety of chemical transformations.

Catalysis in Enantioselective Addition Reactions (e.g., Diethylzinc (B1219324) Addition, Reformatsky Reaction)

A prominent application of chiral β-amino alcohols is in the catalysis of enantioselective additions of organometallic reagents to carbonyl compounds. The addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. In this reaction, the chiral amino alcohol, such as this compound, coordinates to the zinc atom, forming a chiral catalyst that directs the ethyl group to one face of the aldehyde, resulting in a chiral secondary alcohol.

While specific data for this compound in this exact reaction is not detailed in the provided results, the general success of N-sulfonylated β-amino alcohols in titanium-catalyzed diethylzinc additions, achieving up to 99% enantiomeric excess (ee), underscores the potential of this class of ligands. nih.gov The strong precedent suggests that the trifluorinated analogue would be an effective ligand for such transformations, with the trifluoromethyl group expected to significantly impact the stereochemical outcome.

Table 1: Representative Enantioselective Diethylzinc Addition to Aldehydes Catalyzed by β-Amino Alcohol Systems

AldehydeLigand TypeCatalyst SystemEnantiomeric Excess (ee)Reference
Aromatic AldehydesN-Sulfonylated β-Amino AlcoholTitanium(IV) ComplexUp to 99% nih.gov

Applications in Organocatalysis

Organocatalysis refers to the use of small organic molecules, such as amino acids and their derivatives, to catalyze chemical reactions. york.ac.uk These catalysts often work by forming transient covalent intermediates with the substrates, such as iminium ions or enamines. Chiral amino alcohols and their derivatives have been successfully employed as organocatalysts in various asymmetric reactions, including Michael additions. researchgate.net

In this context, this compound could function as a bifunctional catalyst. The amine can act as a Brønsted base or form an iminium/enamine intermediate, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile and help organize the transition state. The strong electron-withdrawing nature of the trifluoromethyl group would modulate the basicity of the amine and the acidity of the alcohol, potentially tuning the catalyst's reactivity and selectivity in a beneficial way for specific transformations. nih.gov

Strategic Importance in Bioisosteric Replacement and Mimicry in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. wikipedia.orgresearchgate.net This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profile of a lead compound without drastically altering its interaction with the biological target. drughunter.com The trifluoromethyl (CF3) group, a key feature of this compound, is a prominent bioisostere for various functional groups.

The strategic incorporation of fluorine-containing motifs is a growing area in the design of novel therapeutic agents. researchgate.net The CF3 group is often used as a bioisostere for groups like isopropyl, ethyl, and even the nitro group. researchgate.netnih.gov Its strong electron-withdrawing nature, combined with its significant lipophilicity and metabolic stability, allows it to mimic the size and shape of other groups while altering electronic and pharmacokinetic properties in a predictable manner. drughunter.comresearchgate.net For instance, replacing a metabolically vulnerable site in a drug candidate with a CF3 group can block oxidation pathways, thereby extending the compound's half-life. wikipedia.org

In the context of amino acid-derived structures, fluorinated analogues are of significant interest. Enantiomerically pure derivatives of the closely related compound, 2-amino-4,4,4-trifluorobutanoic acid, are highly sought after as bioisosteres for the leucine (B10760876) moiety in drug design. nih.gov Given that this compound shares the critical trifluoromethylated amino-alkane backbone, it serves as a crucial chiral building block for synthesizing more complex molecules where the trifluoromethyl group acts as a bioisostere to enhance biological activity or improve drug-like properties. The trifluoroethylamine motif, for example, has gained attention as a bioisosteric replacement for amides, where the electronegative group can mimic the carbonyl group and enhance metabolic stability. drughunter.com

The table below illustrates the comparative properties that make the trifluoromethyl group a versatile bioisostere.

PropertyHydrogen (H)Methyl (CH₃)Isopropyl (CH(CH₃)₂)Nitro (NO₂)Trifluoromethyl (CF₃)
Van der Waals Radius (Å) 1.202.003.1~2.22.44
Electronegativity (Pauling Scale) 2.202.55 (Carbon)2.55 (Carbon)3.04 (Nitrogen)3.98 (Fluorine)
Lipophilicity (Hansch parameter, π) 0+0.5+1.3-0.28+0.88
Metabolic Stability Low (prone to oxidation)ModerateModerateVariable (can be reduced)High (resistant to oxidation)

This table provides a generalized comparison. Actual values can vary based on the molecular context.

Development of Enantiomer Discriminating and Recognition Reagents

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. wikipedia.org Chiral amino alcohols are a well-established class of resolving agents. They are used to react with a racemic mixture, such as a carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. wikipedia.org

Enantiomerically pure this compound is a valuable precursor for the synthesis of more complex chiral auxiliaries and ligands used in asymmetric synthesis. nih.gov The presence of the trifluoromethyl group can enhance the effectiveness of these derivatives. For example, enantiomerically pure β-amino-α-trifluoromethyl alcohols have been shown to be more efficient ligands than their non-fluorinated analogs in certain enantioselective reactions, leading to higher enantiomeric excess (ee) values in the products. nih.gov

Furthermore, derivatives of chiral amino alcohols are instrumental in developing systems for enantiomeric recognition. A notable example, though not involving the fluorinated title compound directly, demonstrates the principle effectively. A potentiometric sensor using a chiral porous organic cage (CC3-R) as a selector was developed for the recognition of the enantiomers of 2-amino-1-butanol. mdpi.com This sensor showed impressive enantioselectivity, demonstrating a preferential response to the S-enantiomer over the R-enantiomer. mdpi.com This research highlights the potential for creating similar sensor systems based on this compound for the specific recognition and quantification of other chiral molecules. The electronic properties of the trifluoromethyl group could potentially enhance the sensitivity and selectivity of such interactions.

The table below summarizes the key findings from the enantioselective sensor for 2-amino-1-butanol, illustrating the concept of enantiomer discrimination.

ParameterValue
Chiral Selector Chiral Porous Organic Cage (CC3-R)
Target Analyte 2-Amino-1-butanol
Favored Enantiomer S-2-amino-1-butanol
Potentiometric Selectivity Coefficient (log K S,R Pot) -0.98
Sensor Response (Slope) 25.8 ± 0.3 mV/decade
Optimal pH for Discrimination 9.0

Data sourced from a study on an enantioselective potentiometric sensor for 2-amino-1-butanol. mdpi.com

The development of such discriminating agents is crucial for analytical chemistry, enabling the accurate determination of enantiomeric excess in asymmetric synthesis and quality control for chiral pharmaceuticals. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of β-amino-α-trifluoromethyl alcohols like 2-amino-4,4,4-trifluoro-1-butanol has traditionally relied on methods such as the reduction of corresponding α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov A common approach involves the use of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), for the nucleophilic addition to a carbonyl group. nih.govnih.govmdpi.com While effective, these routes often present challenges related to cost, safety, and environmental impact, underscoring the need for more sustainable alternatives.

Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry. This includes exploring the use of cheaper, more abundant starting materials and developing catalytic systems that minimize waste and energy consumption. For instance, a patented method describes a novel synthesis for the related compound 4,4,4-trifluorobutanol starting from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate, claiming advantages in cost, safety, and environmental friendliness due to recyclable solvents and high yields. google.com Adapting such strategies for the introduction of the amino group at the C2 position could represent a significant step forward.

Another promising direction is the enantioselective synthesis to produce specific stereoisomers, which are crucial for pharmaceutical applications. nih.gov Methods employing recyclable chiral auxiliaries, such as the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base, have been developed for the large-scale synthesis of related compounds like (S)-2-amino-4,4,4-trifluorobutanoic acid and could be adapted for the target butanol. nih.gov

Table 1: Comparison of Synthetic Approaches for Trifluoromethylated Alcohols and Amino Acids
MethodKey ReagentsTarget/Related CompoundKey Advantages/Future DirectionReference
Reduction of α-Aminoalkyl Trifluoromethyl KetonesTrifluoroacetic acid anhydride (B1165640) (TFAA), reducing agents (e.g., LiAlH₄)β-Amino-α-trifluoromethyl alcoholsGeneral and established method. nih.gov
Nucleophilic TrifluoromethylationRuppert-Prakash reagent (TMS-CF₃)α-Trifluoromethyl-β-amino alcoholsPowerful and clean method; can be performed without fluoride (B91410) catalyst in certain solvents. nih.govnih.govmdpi.com
Substitution and DecarboxylationDiethyl malonate, 2,2,2-trifluoro ethyl p-toluenesulfonate4,4,4-trifluorobutanolUtilizes cheaper raw materials, suitable for industrial application. Future work could adapt it for 2-amino substitution. google.com
Asymmetric Synthesis with Chiral AuxiliaryNi(II) complex with a chiral auxiliary, CF₃-CH₂-I(S)-2-amino-4,4,4-trifluorobutanoic acidAllows for large-scale production of enantiomerically pure compounds; the chiral auxiliary is recyclable. nih.gov

Exploration of New Reactivity Profiles and Transformation Pathways

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a versatile building block. However, its full synthetic potential remains largely untapped. Research indicates that the synthesis of new heterocycles through selective reactions of the hydroxyl (OH) or amino (NH₂) groups is an area with little exploration. nih.gov

Future investigations should focus on selectively transforming these functional groups to create a diverse range of fluorinated molecules. For example, the amine group can act as a nucleophile in reactions to form amides, sulfonamides, and complex heterocyclic structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in etherification and esterification reactions. The development of orthogonal protection strategies for the amine and hydroxyl groups would be a critical enabler for unlocking these complex transformation pathways.

Furthermore, the chiral center at C2 suggests that this compound could serve as a valuable chiral ligand in asymmetric catalysis or as a chiral auxiliary in stereoselective synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, could lead to novel reactivity and selectivity in metal-catalyzed reactions.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry offers powerful tools for accelerating the discovery of new synthetic routes and understanding reaction mechanisms. Methodologies like Density Functional Theory (DFT) can be employed to model reaction pathways, predict transition state energies, and rationalize observed stereoselectivities. For related fluorinated compounds, computational studies have been instrumental in elucidating reaction mechanisms, such as in photoredox-catalyzed syntheses. researchgate.net

A significant future avenue is the application of these computational tools to the synthesis of this compound. Predictive modeling could:

Screen potential catalysts for novel synthetic routes, identifying candidates that are likely to be more efficient or selective, thereby reducing experimental effort.

Elucidate reaction mechanisms , providing insights into the role of solvents, reagents, and catalysts in determining reaction outcomes. For example, modeling the nucleophilic addition of TMS-CF₃ could clarify the role of fluoride catalysts or alternative solvent systems. nih.gov

Design new substrates by predicting how modifications to the starting material will affect reactivity and the properties of the final product.

Explore reaction networks to discover entirely new pathways for synthesis, as has been demonstrated in theoretical studies on the origin of amino acids. nih.gov

By combining computational predictions with experimental validation, researchers can establish a more rational and efficient approach to synthetic design.

Integration with Emerging Synthetic Methodologies

Modern synthetic chemistry is increasingly adopting new technologies like photoredox catalysis and continuous flow chemistry to access novel reactivity and improve process efficiency and safety. youtube.comnih.gov The integration of these methodologies into the synthesis and transformation of this compound represents a major frontier for research.

Photoredox Catalysis: This technique uses visible light to generate radical species under mild conditions, enabling transformations that are difficult to achieve with traditional methods. youtube.com Photoredox catalysis has been successfully used to synthesize β-trifluoromethyl β-amino ketones in a three-component reaction, showcasing its power in constructing complex fluorinated molecules. nih.gov Future work could devise a photoredox strategy for the direct amino-trifluoromethylation of alkene precursors to forge the carbon skeleton of this compound, potentially offering a more atom-economical and modular route.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4,4,4-trifluoro-1-butanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursors like 4,4,4-trifluoro-1-butanol derivatives. For example, nucleophilic substitution or catalytic fluorination using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) can introduce fluorine atoms. Optimization includes temperature control (e.g., -78°C for electrophilic fluorination), solvent selection (e.g., anhydrous THF or DMF), and purification via fractional distillation or column chromatography to isolate the product . Monitoring intermediates via 19F NMR^{19}\text{F NMR} and GC-MS ensures stepwise fidelity.

Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles . Complementary techniques include 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to confirm functional groups and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies NH and OH stretches. For labile compounds, low-temperature crystallography (<200 K) minimizes thermal motion artifacts .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (e.g., using dichloromethane/water) removes polar byproducts. Silica gel chromatography with gradients of ethyl acetate/hexane separates enantiomers or diastereomers. For fluorinated compounds, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a modifier improves resolution. Recrystallization in ethanol/water mixtures enhances purity, monitored by melting point analysis .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the physicochemical properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates dipole moments, Fukui indices for reactivity, and H-bonding propensity. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solubility and diffusion coefficients. Discrepancies between computed and experimental 19F NMR^{19}\text{F NMR} shifts may arise from solvent effects or crystal packing, requiring corrections via implicit solvent models (e.g., PCM) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., unexpected 19F NMR^{19}\text{F NMR} splitting) and proposed structures?

  • Methodological Answer : Contradictions often stem from dynamic effects (e.g., rotational barriers, tautomerism). Variable-temperature NMR (VT-NMR) between 25°C and -40°C identifies slow exchange processes. Isotopic labeling (e.g., 15N^{15}\text{N} for amino groups) clarifies coupling networks. For fluorine, 19F-1H HOESY^{19}\text{F-}^{1}\text{H HOESY} detects spatial proximity to resolve stereochemical ambiguities .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for application in catalytic or biological studies?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C. Degradation products are tracked via LC-MS, while Arrhenius plots predict shelf life. For fluorinated alcohols, oxidative stability is assessed using H2_2O2_2 or UV light. Thermodynamic parameters (ΔH, ΔS) derived from DSC/TGA quantify phase transitions and decomposition pathways .

Q. What role does the trifluoromethyl group play in modulating the compound’s bioactivity or interaction with enzymes, and how can this be validated experimentally?

  • Methodological Answer : Fluorine’s electronegativity alters pKa (e.g., NH2_2 group) and lipophilicity (logP). Isothermal titration calorimetry (ITC) quantifies binding affinities with target proteins (e.g., enzymes). Competitive inhibition assays using fluorinated vs. non-fluorinated analogs reveal steric/electronic effects. X-ray co-crystallography identifies fluorine-protein interactions (e.g., C-F⋯H-N hydrogen bonds) .

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